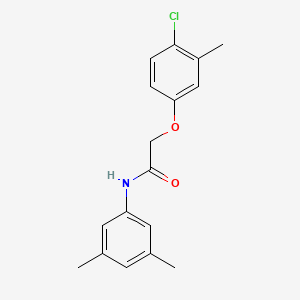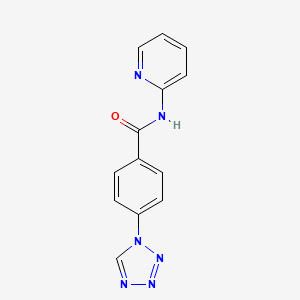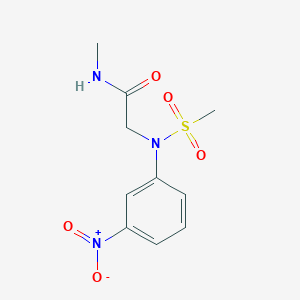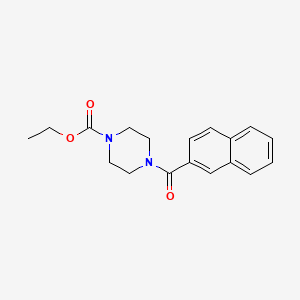
2-(4-nitrophenyl)-N,N-di(propan-2-yl)acetamide
Descripción general
Descripción
2-(4-nitrophenyl)-N,N-di(propan-2-yl)acetamide is an organic compound belonging to the class of nitrobenzenes. It consists of a benzene ring with a nitro group and an acetamide moiety substituted with two isopropyl groups. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-N,N-di(propan-2-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It acts as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. It is also used in drug discovery and development processes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer in polymer manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N,N-di(propan-2-yl)acetamide typically involves the reaction of 4-nitroaniline with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitroaniline attacks the carbonyl carbon of isopropyl chloroacetate, leading to the formation of the desired acetamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenyl)-N,N-di(propan-2-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced with other alkyl or aryl groups.
Oxidation: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Major Products Formed
Reduction: 2-(4-aminophenyl)-N,N-di(propan-2-yl)acetamide.
Substitution: Various N,N-dialkyl or N,N-diaryl acetamide derivatives.
Oxidation: Nitroso or hydroxylamine derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can covalently modify proteins and other biomolecules. This modification can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
- 2-(4-nitrophenoxy)acetamide
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Uniqueness
2-(4-nitrophenyl)-N,N-di(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two isopropyl groups on the acetamide moiety enhances its lipophilicity, making it more suitable for applications in organic synthesis and medicinal chemistry. Additionally, the nitro group provides a versatile handle for further chemical modifications, allowing for the creation of a wide range of derivatives with diverse functionalities.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)15(11(3)4)14(17)9-12-5-7-13(8-6-12)16(18)19/h5-8,10-11H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBOUALLBCTOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1H-benzo[d]imidazol-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B5775339.png)


![N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B5775375.png)

![5-[(Naphthalen-2-yloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)
![N-[4-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5775413.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)
![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
